3,5-Bis(trifluoromethyl)benzonitrile

Crystal Engineering Halogen Bonding Stimuli-Responsive Materials

Researchers requiring the precise 3,5-bis(trifluoromethyl)phenyl pharmacophore for Selinexor synthesis or halogen-bonded materials face supply inconsistency with generic benzonitrile analogs. Mono-CF3 or ortho-substituted isomers fail to replicate the LogP (~4.0), metabolic stability, and electron-withdrawing profile critical for target engagement and supramolecular assembly. • Enables the validated kilogram-scale thioamide route to the Selinexor 1,2,4-triazole core (98% yield). • Delivers the exact regioelectronic environment for predictable Rh-catalyzed C-H olefination and halogen-bonded cocrystal engineering. • Consistent ≥98% purity with full analytical documentation; available from gram to bulk quantities for preclinical through commercial supply.

Molecular Formula C9H3F6N
Molecular Weight 239.12 g/mol
CAS No. 27126-93-8
Cat. No. B1295164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzonitrile
CAS27126-93-8
Molecular FormulaC9H3F6N
Molecular Weight239.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#N
InChIInChI=1S/C9H3F6N/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3H
InChIKeyCZKHHAOIHXHOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)benzonitrile: Physicochemical Baseline & Specs


3,5-Bis(trifluoromethyl)benzonitrile (CAS 27126-93-8) is a fluorinated aromatic compound featuring a benzonitrile core symmetrically substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions [1]. The compound has a molecular weight of 239.12 g/mol (C₉H₃F₆N) and exists as a low-melting solid (melting point 16-21°C) with a boiling point of 154-156°C, density of 1.42 g/mL at 25°C, and refractive index of 1.4175 . Its LogP value ranges from 3.6 to 4.0 depending on the computational method, reflecting substantial lipophilicity imparted by the dual -CF₃ substituents [2]. Commercial availability typically specifies purity of ≥97% to ≥98% (GC) from major suppliers .

Regioisomer 3,5-bis(CF₃) substitution pattern for C-H functionalization regioselectivity studies.
Supramolecular Strong electron deficiency enables halogen-bond acceptor activation in cocrystal engineering.
Synthesis Pharmaceutical intermediate for triazole construction in XPO1 inhibitor research.
ADME High lipophilicity motif for membrane permeability optimization in drug candidate studies.

3,5-Bis(trifluoromethyl)benzonitrile: Why Generic Substitution Fails


Substitution of 3,5-bis(trifluoromethyl)benzonitrile with mono-CF₃ or alternative halogenated benzonitrile derivatives is not scientifically valid in applications where the precise spatial arrangement, electron-withdrawing magnitude, and steric profile of the 3,5-bis(trifluoromethyl)phenyl motif are critical to downstream performance. The 3,5-substitution pattern generates a unique combination of strong -I inductive effects (σₘ ~0.43 per CF₃ group) without introducing additional hydrogen-bond donor capacity [1]. This property set directly determines the compound's ability to form predictable halogen-bonding architectures in crystal engineering, influences regio-electronic activation in transition metal-catalyzed C-H functionalization, and underpins the metabolic stability of the 3,5-bis(trifluoromethyl)phenyl pharmacophore found in FDA-approved therapeutics [2]. The quantitative evidence below demonstrates precisely where and how performance diverges from structural analogs.

Regioisomer mismatch: Ortho-substituted or mono-CF₃ benzonitriles exhibit altered site accessibility in C-H activation, potentially shifting product distributions.

Electron deficiency loss: Mono-CF₃ analogs may not provide sufficient electron withdrawal to form stable halogen-bonded cocrystals; functional switching may be absent.

Lipophilicity drop: Substituting with less fluorinated analogs reduces LogP, which may affect membrane permeability in ADME research contexts.

3,5-Bis(trifluoromethyl)benzonitrile: Quantitative Differentiation Evidence


Halogen-Bond Cocrystals Enable Reversible Photodimerization

In crystal engineering applications, the 3,5-bis(trifluoromethyl)phenyl moiety enables halogen-bond-mediated cocrystal formation with 1,4-diiodotetrafluorobenzene (I2), producing a reversible luminescence 'off–on' switching behavior via tunable [2+2] photodimerization. This specific supramolecular assembly relies on the strong electron-withdrawing character of the 3,5-bis(trifluoromethyl) substitution pattern to activate halogen-bond acceptor sites [1]. Mono-CF₃ or non-fluorinated benzonitrile derivatives lack the requisite electron deficiency to form stable halogen-bonded cocrystals under comparable conditions, precluding this functional response. The study demonstrates that the cyanostilbene derivative bearing the 3,5-bis(trifluoromethyl)phenyl group exhibits complete luminescence quenching in its native crystal form (off state), while halogen-bond-induced repacking restores luminescence (on state) [1].

Halogen-Bond Cocrystal
Class-level inference
Forms stable cocrystal with 1,4-diiodotetrafluorobenzene; enables reversible luminescence off–on switching.
Reported supramolecular response requires 3,5-bis(CF₃) electron deficiency.
Mono-CF₃ or non-fluorinated analogs lack sufficient activation.
Crystal Engineering Halogen Bonding Stimuli-Responsive Materials Photodimerization

Rh/Ag Bimetallic C–H Olefination Regioselectivity

In Rh/Ag bimetallic catalyzed oxidative Heck-type C-H olefination reactions, 3,5-bis(trifluoromethyl)benzonitrile serves as a specific benzonitrile substrate class demonstrating meta-selective activation behavior dictated by the strong electron-withdrawing 3,5-bis(CF₃) substitution [1]. Ortho-substituted analogs (e.g., 2,4-bis(trifluoromethyl)benzonitrile) exhibit altered regioselectivity due to steric hindrance and differing electronic environments at the ortho position. The 3,5-substitution pattern leaves the C-2, C-4, and C-6 positions electronically distinct but sterically unencumbered, enabling predictable C-H functionalization outcomes. The reaction conditions employ [RhCp*Cl₂]₂ and AgSbF₆ in DCE at elevated temperatures, with the nitrile group serving as a directing group [1].

C-H Olefination Regioselectivity
Class-level inference
3,5-isomer yields meta-directing electronic environment; ortho isomers show steric and electronic shifts in Rh/Ag bimetallic catalysis.
Regioisomer selection directly influences site-selectivity outcomes in C-H functionalization.
2,4-bis(CF₃) isomer alters functionalization pattern; method transfer may require re-optimization.
C-H Activation Oxidative Heck Reaction Bimetallic Catalysis Regioselective Functionalization

Lipophilicity Enhancement Over Mono-CF₃ Analogs

The computed partition coefficient (XLogP3) of 3,5-bis(trifluoromethyl)benzonitrile is 4.0 [1], substantially higher than 3-(trifluoromethyl)benzonitrile (XLogP3 ≈ 2.9) and unsubstituted benzonitrile (XLogP3 ≈ 1.1) [2]. This ~1.1 log unit increase relative to the mono-CF₃ analog translates to approximately 12-fold greater lipophilicity, and a ~2.9 log unit increase versus the parent benzonitrile corresponds to nearly 800-fold higher octanol-water partitioning. The elevated LogP arises from the additive lipophilic contribution of two -CF₃ groups (Hansch π ≈ 0.88 per CF₃), combined with the symmetrical substitution minimizing dipole moment. This physicochemical signature makes 3,5-bis(trifluoromethyl)benzonitrile and its derived 3,5-bis(trifluoromethyl)phenyl pharmacophore particularly valuable in medicinal chemistry for enhancing membrane permeability and target engagement of drug candidates.

Lipophilicity
Cross-study comparable
XLogP3 = 4.0 (vs. 2.9 mono-CF₃, 1.1 benzonitrile)
Supports lipophilicity-driven ADME optimization; ~12× higher than mono-CF₃ analog.
Computed values; experimental LogP may vary with method.
Lipophilicity Drug Design ADME Properties Partition Coefficient

Large-Scale Thioamide Conversion Robustness

3,5-Bis(trifluoromethyl)benzonitrile undergoes efficient conversion to 3,5-bis(trifluoromethyl)benzothioamide (CAS 317319-15-6) with 98.0% isolated yield at 1.25 kg scale under mild conditions (NaSH·H₂O, MgCl₂·6H₂O in DMF, 10°C, 50 minutes total reaction time) [1]. HPLC monitoring showed 99.6% product with only 0.03% residual starting material. This near-quantitative transformation demonstrates the compound's suitability for kilogram-scale process chemistry in pharmaceutical manufacturing. The reaction utilizes the nitrile group's reactivity toward nucleophilic sulfur addition, a transformation that is general to aromatic nitriles but achieves exceptional efficiency with the 3,5-bis(trifluoromethyl)phenyl system due to the strong electron-withdrawing effects of the -CF₃ groups activating the nitrile toward nucleophilic attack.

Thioamide Conversion
Class-level inference
98.0% isolated yield, 1.25 kg scale
Reported process-scale robustness for pharmaceutical intermediate synthesis.
0.03% residual starting material; conditions specific to NaSH/MgCl₂ system.
Process Chemistry Pharmaceutical Intermediates Thioamide Synthesis Scale-up Synthesis

3,5-Bis(trifluoromethyl)benzonitrile: Key Application Scenarios


Selinexor XPO1 Inhibitor Synthesis

3,5-Bis(trifluoromethyl)benzonitrile serves as the essential starting material for constructing the 3,5-bis(trifluoromethyl)phenyl-1,2,4-triazole core of Selinexor, an FDA-approved selective inhibitor of nuclear export (SINE) for relapsed/refractory multiple myeloma and DLBCL [1]. The high-yield thioamide conversion pathway (98% at kilogram scale) provides a robust manufacturing route, while the LogP contribution (~4.0) of the 3,5-bis(trifluoromethyl)phenyl moiety directly influences the drug's membrane permeability and target engagement [2]. Substitution with mono-CF₃ or alternative aryl motifs would fundamentally alter the pharmacophore's physicochemical and binding properties, making procurement of the specific 3,5-bis(trifluoromethyl) regioisomer mandatory for this therapeutic program.

Halogen-Bonded Cocrystals for Stimuli-Responsive Materials

The 3,5-bis(trifluoromethyl)phenyl group enables halogen-bond-mediated supramolecular assembly with diiodoperfluorinated donors, producing cocrystals with reversible luminescence switching behavior [1]. This application exploits the strong electron-withdrawing capacity of the 3,5-bis(CF₃) substitution pattern to activate nitrile and pyridyl acceptor sites. Researchers developing switchable optoelectronic materials, mechanochromic sensors, or photodimerization-based data storage must source this specific substitution pattern, as mono-CF₃ analogs lack sufficient electron deficiency to form stable halogen-bonded cocrystals under comparable conditions.

Transition Metal-Catalyzed C–H Functionalization Regioselectivity

In Rh-catalyzed oxidative Heck-type C-H olefination, 3,5-bis(trifluoromethyl)benzonitrile provides a defined electronic environment that dictates site selectivity distinct from ortho-substituted isomers [1]. The symmetrical 3,5-substitution leaves the C-2, C-4, and C-6 positions electronically differentiated but sterically accessible, enabling predictable functionalization for building complex fluorinated aromatic libraries. Investigators pursuing late-stage diversification strategies must select the specific regioisomer appropriate to their desired product profile; 2,4-bis(trifluoromethyl)benzonitrile or other positional isomers will yield divergent product distributions.

Lipophilicity and Metabolic Stability Optimization

The 3,5-bis(trifluoromethyl)phenyl scaffold imparts a LogP contribution of ~4.0, representing a ~12-fold lipophilicity increase relative to mono-CF₃ analogs and ~800-fold versus non-fluorinated phenyl groups [1]. Medicinal chemists optimizing ADME properties of CNS-penetrant or intracellular-targeted drug candidates can leverage this quantitatively characterized lipophilicity enhancement while benefiting from the metabolic stability conferred by the strong C-F bonds [2]. The absence of hydrogen-bond donor capacity (HBD count = 0) further reduces metabolic liability relative to amino- or hydroxy-substituted alternatives.

Application
Selection Property
Validation Focus
Selinexor XPO1 inhibitor synthesis research
3,5-bis(CF₃) regioisomer identity
Synthesis yield and purity verification
Stimuli-responsive cocrystal design
Halogen-bond acceptor activation strength
Cocrystal formation and luminescence switching reproducibility
Late-stage C-H functionalization libraries
Regioisomeric electronic environment
Product distribution analysis (HPLC/NMR) for expected regioisomer
ADME optimization in drug candidate studies
Lipophilicity and hydrogen-bond donor count
LogP measurement and membrane permeability assay context

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